Ácido 2,3,4-triclorobenzoico

Descripción general

Descripción

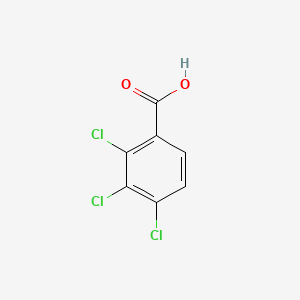

2,3,4-Trichlorobenzoic acid is a chlorinated derivative of benzoic acid, where three chlorine atoms are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. Although the provided papers do not directly discuss 2,3,4-trichlorobenzoic acid, they provide insights into the synthesis and properties of closely related chlorinated benzoic acids, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of chlorinated benzoic acids typically involves chlorination of simpler aromatic compounds. For instance, 2,3-dichlorobenzoic acid can be synthesized from O-chloroaniline through a multi-step process involving the formation of 3-chlorolisatin as an intermediate, followed by esterification, diazotization, Sandmeyer chlorination, and hydrolysis, with an overall yield of 49% . Another synthesis route for dichlorobenzoic acid derivatives starts from dichloroaniline, followed by diazotization and the Meerwein reaction to give dichlorobenzaldehyde, and then oxidation with potassium permanganate . These methods could potentially be adapted for the synthesis of 2,3,4-trichlorobenzoic acid by introducing an additional chlorination step.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of chlorine substituents on the benzene ring, which can influence the electronic properties of the molecule. The exact position of the chlorine atoms can affect the reactivity and the physical properties of the compound. For example, in the case of 2,3,5-trichlorobenzoic acid, the deprotonated form can bridge metal ions in coordination complexes, indicating the potential for 2,3,4-trichlorobenzoic acid to form similar complexes .

Chemical Reactions Analysis

Chlorinated benzoic acids can participate in various chemical reactions, often serving as intermediates in the synthesis of other compounds. For example, 2,3-dichlorobenzoic acid is a key intermediate for the antiepileptic drug lamotrigine . The presence of chlorine atoms can also facilitate further substitution reactions, as seen in the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid, which involves nitration, selective reduction, diazotization, and chlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by the number and position of chlorine substituents. These properties include solubility, melting point, and reactivity. For instance, the synthesis of 3,4-dichlorobenzoic acid without solvent suggests that the compound has sufficient stability and reactivity to undergo air oxidation in the presence of catalysts . Similarly, the high molar yield of 92.5% for 2,4-dichlorobenzoic acid synthesized without solvent indicates good reactivity under the right conditions .

Aplicaciones Científicas De Investigación

Fotovoltaica orgánica

El ácido 2,3,4-triclorobenzoico (también conocido como 3CBA) se ha utilizado en el campo de la fotovoltaica orgánica . La ventaja distintiva del 3CBA sobre otros materiales como PEDOT:PSS y MoO3 es su capacidad de autoensamblaje in situ, que elimina la necesidad de procesamiento de soluciones por separado, evaporación térmica o recocido térmico . Esto ha llevado a una eficiencia superior en los dispositivos fotovoltaicos orgánicos .

Monitoreo y evaluación ambientales

El ácido 2,3,4-triclorobenzoico se ha estudiado por su influencia en la sorción de carbono orgánico y fases de óxido metálico en condiciones óxicas y anóxicas . Esta investigación es crucial para comprender el impacto ambiental y el comportamiento de los ácidos clorobenzoicos, que se consideran contaminantes ambientales graves .

Síntesis de benzamidas de aril aminopirazol

El ácido 2,3,4-triclorobenzoico se puede utilizar en la síntesis de benzamidas de aril aminopirazol . Estos compuestos se utilizan como agonistas selectivos del receptor de glucocorticoides no esteroideos .

Síntesis de monómeros retardantes de llama

Este compuesto también se utiliza en la síntesis de monómeros retardantes de llama . Estos monómeros son cruciales en la producción de materiales resistentes a las llamas .

Síntesis de compuestos antifúngicos

El ácido 2,3,4-triclorobenzoico se utiliza en la síntesis de cumarinas 3,4,7-trisustituidas . Se ha encontrado que estos compuestos tienen propiedades antifúngicas .

Safety and Hazards

2,3,4-Trichlorobenzoic acid is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

2,3,4-Trichlorobenzoic acid is primarily used as a post-emergence herbicide . It targets a variety of annual and perennial broad-leaved weeds

Pharmacokinetics

It is known that 2,3,4-trichlorobenzoic acid is highly soluble in water and most organic solvents , suggesting that it could be readily absorbed and distributed in the environment

Result of Action

The primary result of the action of 2,3,4-Trichlorobenzoic acid is the death of targeted weeds This is achieved through the disruption of normal cellular processes, potentially leading to cell death

Action Environment

The action of 2,3,4-Trichlorobenzoic acid can be influenced by various environmental factors. For example, its solubility in water and organic solvents suggests that it could be readily distributed in the environment, potentially affecting non-target organisms . Furthermore, 2,3,4-Trichlorobenzoic acid is considered volatile , which could influence its stability and efficacy

Análisis Bioquímico

Biochemical Properties

2,3,4-Trichlorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of certain enzymes involved in the synthesis of essential amino acids in plants, thereby acting as an effective herbicide. The interactions between 2,3,4-Trichlorobenzoic acid and these enzymes are primarily inhibitory, leading to a disruption in normal biochemical pathways .

Cellular Effects

The effects of 2,3,4-Trichlorobenzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In plant cells, 2,3,4-Trichlorobenzoic acid disrupts the synthesis of essential amino acids, leading to impaired growth and development. Additionally, it can affect cell signaling pathways by altering the expression of specific genes involved in stress responses and metabolic processes .

Molecular Mechanism

At the molecular level, 2,3,4-Trichlorobenzoic acid exerts its effects through binding interactions with key biomolecules. It inhibits the activity of enzymes involved in amino acid synthesis by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition leads to a cascade of effects, including changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4-Trichlorobenzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to 2,3,4-Trichlorobenzoic acid can result in adaptive responses in cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,3,4-Trichlorobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of 2,3,4-Trichlorobenzoic acid can cause adverse effects such as liver damage and disruptions in metabolic processes. These toxic effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

2,3,4-Trichlorobenzoic acid is involved in several metabolic pathways, particularly those related to the detoxification and degradation of xenobiotic compounds. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of chlorinated aromatic compounds. These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites .

Transport and Distribution

Within cells and tissues, 2,3,4-Trichlorobenzoic acid is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of 2,3,4-Trichlorobenzoic acid is critical for its activity and function. It is often localized in specific compartments such as the cytoplasm and chloroplasts, where it can exert its inhibitory effects on enzyme activity. The localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles .

Propiedades

IUPAC Name |

2,3,4-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLSOOQIDPLIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075331 | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50-75-9 | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions an "ortho-directing effect" observed when certain derivatives of 2,4-dichloro- and 2,3,4-trichlorobenzoic acid react with potassium ethanethiolate. Could you elaborate on this effect and its significance in the context of this study?

A1: The study [] demonstrates a unique reactivity pattern for primary and secondary amides of 2,4-dichloro- and 2,3,4-trichlorobenzoic acid. When reacted with potassium ethanethiolate in DMF, the nucleophilic aromatic substitution occurs preferentially at the ortho position relative to the amide group. This "ortho-directing effect" suggests that the amide functionality plays a crucial role in directing the incoming ethanethiolate nucleophile. This selectivity is significant because it showcases an unusual influence of the amide group on the reactivity of the aromatic ring, particularly in the presence of multiple chlorine substituents. This finding could be valuable for designing synthetic strategies targeting specific isomers in similar systems. Interestingly, this ortho-directing effect was not observed with tertiary amides, highlighting the importance of the amide N-H group in this phenomenon.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.